Comparative Solubility: Superior Aqueous Solubility of 3-Hydroxy-1-methylpyrrolidine-2,5-dione vs. Unsubstituted Succinimide
The introduction of a 3-hydroxy group on the pyrrolidine-2,5-dione ring of 3-hydroxy-1-methylpyrrolidine-2,5-dione results in a dramatic increase in aqueous solubility compared to the parent compound, N-methylsuccinimide, a common analog lacking this functional group. This increased hydrophilicity can be a critical factor in reaction design and purification strategies . This is a class-level inference based on the established impact of hydroxyl group addition on the water solubility of small organic molecules.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Very Soluble (535 g/L) |
| Comparator Or Baseline | N-Methylsuccinimide: 386 g/L (estimated from ACD/LogS) |
| Quantified Difference | >38.6% increase in solubility (535 g/L vs. ~386 g/L) |
| Conditions | Predicted aqueous solubility values; Target compound solubility is a vendor-reported experimental value for the (S)-enantiomer, comparator solubility is a predicted value from ChemSpider. |
Why This Matters
Higher water solubility facilitates homogeneous aqueous reaction conditions, simplifies aqueous workups, and can be a key differentiator in the development of more environmentally benign ('greener') synthetic processes.
